![molecular formula C7H4BrN3O2 B1449892 Acide 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylique CAS No. 1363382-29-9](/img/structure/B1449892.png)

Acide 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylique

Vue d'ensemble

Description

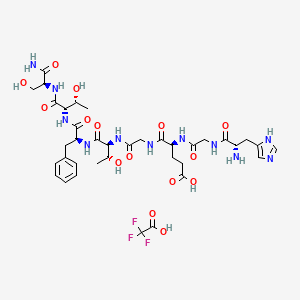

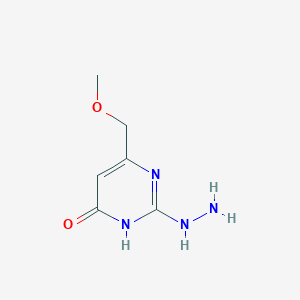

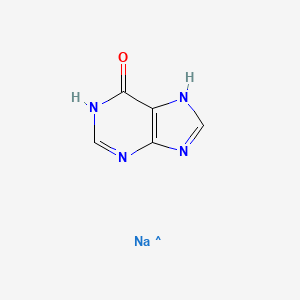

6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid is a chemical compound with the empirical formula C6H4BrN3 . It is a solid substance and is part of the family of pyrazolopyridines .

Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis of these compounds often involves the use of ester groups during the formation of the pyridine ring .Molecular Structure Analysis

The molecular structure of this compound is characterized by the fusion of a pyrazole and a pyridine ring . The compound has a molecular weight of 198.02 .Physical And Chemical Properties Analysis

This compound is a solid . It has an empirical formula of C6H4BrN3 and a molecular weight of 198.02 . The compound’s InChI key is FONNZZMIJPHSJP-UHFFFAOYSA-N .Applications De Recherche Scientifique

Applications biomédicales

Les 1H-pyrazolo[3,4-b]pyridines, qui comprennent l’« acide 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylique », ont été largement étudiées pour leurs applications biomédicales . Elles ont attiré l’intérêt des chimistes médicinaux en raison de leur grande similarité avec les bases puriques adénine et guanine .

Analyse des motifs de substitution

Les motifs de substitution des 1H-pyrazolo[3,4-b]pyridines ont été analysés, établissant le type de substituants principalement utilisés aux positions N1, C3, C4, C5 et C6 . Cette analyse a établi que les isomères 1H (substitués ou non substitués en N1) prédominent dans un rapport de 3,6 pour 1 .

Méthodes de synthèse

Diverses stratégies et approches synthétiques ont été développées pour la synthèse de dérivés de 1H-pyrazolo[3,4-b]pyridine . Ces méthodes sont systématisées en fonction de la méthode d’assemblage du système pyrazolopyridine, et leurs avantages et inconvénients sont pris en compte .

Activation du PPARα

Les 1H-pyrazolo[3,4-b]pyridines ont été étudiées pour leur capacité à activer le PPARα, un type de récepteur activé par les proliférateurs de peroxysomes . Le PPARα est un régulateur clé du métabolisme lipidique et de l’inflammation, et son activation a un potentiel thérapeutique dans des affections telles que le syndrome métabolique, les maladies cardiovasculaires et l’inflammation .

Propriétés de fluorescence

Certains dérivés de 1H-pyrazolo[3,4-b]pyridine présentent une forte fluorescence, qui peut être facilement distinguée par l’œil humain dans le DMSO ou sous lumière UV (360 nm) . Les propriétés de fluorescence de ces composés ont été évaluées, et la relation entre la fluorescence observée et le motif de substitution sur le cycle naphtyridine a été déduite .

Études d’amarrage moléculaire

Des études d’amarrage moléculaire ont été menées avec des dérivés de 1H-pyrazolo[3,4-b]pyridine . Ces études peuvent fournir des informations précieuses sur les interactions potentielles de ces composés avec diverses cibles biologiques, aidant à la conception de nouveaux médicaments .

Mécanisme D'action

Target of Action

It is known that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with biological targets in a similar manner to these bases.

Safety and Hazards

Orientations Futures

Pyrazolo[3,4-b]pyridine derivatives, including 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid, have potential for further exploration due to their inhibitory activity against TRKA . This suggests potential applications in the treatment of diseases associated with the overexpression and continuous activation of TRKs .

Analyse Biochimique

Biochemical Properties

6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound acts as an inhibitor of TRKA, TRKB, and TRKC, thereby affecting the downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions are crucial for understanding the compound’s potential therapeutic applications, particularly in cancer treatment.

Cellular Effects

The effects of 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid on various cell types and cellular processes are profound. It has been observed to inhibit the proliferation of certain cancer cell lines, including the Km-12 cell line, with an IC50 value of 0.304 μM . Additionally, the compound shows selectivity for the MCF-7 cell line and HUVEC cell line . The influence of 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid on cell signaling pathways, gene expression, and cellular metabolism highlights its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the ATP pocket of TRKA, TRKB, and TRKC, leading to the inhibition of their kinase activity . This inhibition prevents the phosphorylation of the kinase domain and subsequently disrupts the downstream signaling pathways. Additionally, 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid may influence gene expression by modulating transcription factors involved in cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated good plasma stability and low inhibitory activity against a panel of cytochrome P450 isoforms, except CYP2C9

Dosage Effects in Animal Models

The effects of 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent inhibition of TRKA activity, with higher doses leading to more significant inhibition . At elevated doses, there may be potential toxic or adverse effects, which necessitates careful dosage optimization in preclinical studies.

Metabolic Pathways

6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall bioavailability and efficacy . Understanding these pathways is essential for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid within cells and tissues are critical for its function. The compound may interact with specific transporters or binding proteins that facilitate its localization and accumulation in target tissues . These interactions are vital for ensuring the compound reaches its intended site of action.

Subcellular Localization

The subcellular localization of 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and achieving its therapeutic effects.

Propriétés

IUPAC Name |

6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-3-1-4-5(9-2-3)6(7(12)13)11-10-4/h1-2H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKLWDBZQAFKJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NN=C2C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201208093 | |

| Record name | 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201208093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1363382-29-9 | |

| Record name | 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid, 6-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201208093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-1-(2-hydroxyethyl)-5-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1449815.png)

![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1449816.png)

![7-Amino-3-methylbenzo[d]isoxazol-6-ol](/img/structure/B1449818.png)

![2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1449826.png)

![1-(5-bromopentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide](/img/structure/B1449829.png)